![molecular formula C13H15N3O B2560416 N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide CAS No. 1087792-61-7](/img/structure/B2560416.png)
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide, also known as Ro 15-1788, is a compound that belongs to the class of imidazobenzodiazepines. It is a selective antagonist of the benzodiazepine site of the GABAA receptor, which is a type of receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). Ro 15-1788 has been widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes.
Wirkmechanismus
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide 15-1788 acts as a competitive antagonist of the benzodiazepine site of the GABAA receptor, which is a type of allosteric site that modulates the activity of the receptor in response to the binding of benzodiazepine drugs such as diazepam and lorazepam. By blocking the benzodiazepine site, this compound 15-1788 prevents the potentiation of GABAergic neurotransmission by benzodiazepines and other positive allosteric modulators, thereby reducing their anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound 15-1788 has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to reduce the binding of benzodiazepine radioligands to the GABAA receptor, to inhibit the potentiation of GABAergic neurotransmission by benzodiazepines and other positive allosteric modulators, and to block the sedative and anxiolytic effects of benzodiazepines in animal models. This compound 15-1788 has also been shown to have some intrinsic activity at the GABAA receptor, which may contribute to its effects in some experimental systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide 15-1788 has several advantages for use in laboratory experiments. It is a highly selective antagonist of the benzodiazepine site of the GABAA receptor, which allows for the specific manipulation of GABAergic neurotransmission in experimental systems. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, this compound 15-1788 has some limitations as well. It has some intrinsic activity at the GABAA receptor, which may complicate the interpretation of some experimental results. It also has some off-target effects, such as the inhibition of the mitochondrial permeability transition pore, which may affect its suitability for some experimental systems.
Zukünftige Richtungen
There are many possible future directions for research on N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide 15-1788 and related compounds. Some potential areas of investigation include:
1. The development of more selective and potent antagonists of the benzodiazepine site of the GABAA receptor, which could be used to further elucidate the role of GABAergic neurotransmission in various physiological and pathological processes.
2. The investigation of the molecular mechanisms of action of this compound 15-1788 and related compounds, which could provide insights into the structure-function relationships of the GABAA receptor and its subtypes.
3. The use of this compound 15-1788 and related compounds in the development of novel therapeutics for CNS disorders, such as anxiety, depression, epilepsy, and addiction.
4. The investigation of the role of GABAergic neurotransmission in non-CNS tissues, such as the immune system and the gastrointestinal tract, which could have implications for the treatment of various diseases.
5. The development of new experimental systems and techniques for the study of GABAergic neurotransmission and the GABAA receptor, which could enhance our understanding of these complex processes.
Synthesemethoden
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide 15-1788 can be synthesized by the reaction of 2-(2-methylphenyl)ethylamine with 1H-imidazole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the eluent.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide 15-1788 has been used in various scientific research applications, including the investigation of the role of GABAergic neurotransmission in anxiety, depression, epilepsy, addiction, and other CNS disorders. It has also been used to study the pharmacology and physiology of the GABAA receptor and its subtypes, as well as the molecular mechanisms of action of other drugs that interact with the receptor.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-11-4-2-3-5-12(11)6-7-15-13(17)16-9-8-14-10-16/h2-5,8-10H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXJGCNZAUOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



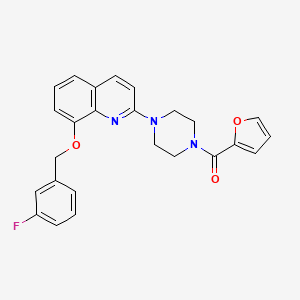
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)
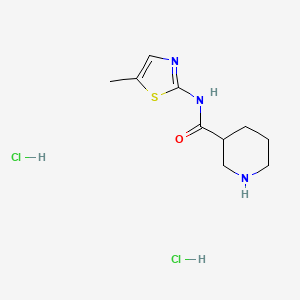
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2560346.png)
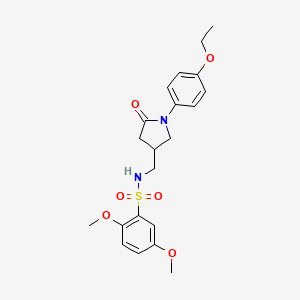
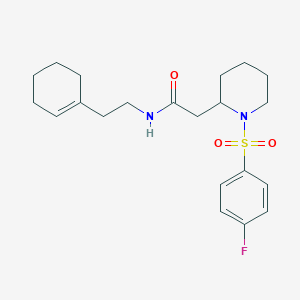
![1-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2560351.png)
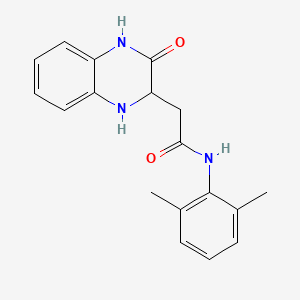
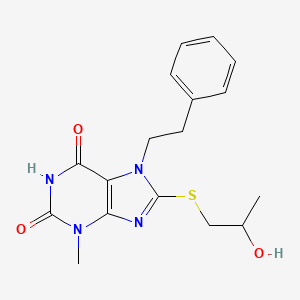
![2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2560356.png)